molecular formula C13H24O11 B561833 Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside CAS No. 7115-19-7

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside

Cat. No.: B561833
CAS No.: 7115-19-7
M. Wt: 356.324
InChI Key: WOKXHOIRHHAHDA-FCSQJVOZSA-N
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Description

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside is a chemical compound that belongs to the category of methylated glucose derivatives. It is a disaccharide composed of two glucose molecules linked by a glycosidic bond. This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport and metabolism without interference from normal glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of a glucose derivative. One common method is the chemo-enzymatic synthesis, which uses glycosidases to catalyze the formation of the glycosidic bond. For example, the glycosylation reaction can be carried out using a glycosidase from Dictyoglomus thermophilum, which efficiently catalyzes the formation of the glycosidic bond under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic processes. These processes are designed to be efficient and cost-effective, utilizing biocatalysts to achieve high yields of the desired product. The use of enzymes in industrial production minimizes the need for harsh chemicals and reduces the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glucuronic acid derivatives, while reduction can produce deoxy sugars .

Scientific Research Applications

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside involves its interaction with glucose transporters and enzymes involved in glucose metabolism. As a non-metabolizable analog of glucose, it can bind to glucose transporters and inhibit glucose uptake, allowing researchers to study the effects of glucose deprivation on cells. Additionally, it can interact with enzymes involved in glycolysis and other metabolic pathways, providing insights into the regulation of glucose metabolism .

Comparison with Similar Compounds

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their glycosidic linkages and sugar composition, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXHOIRHHAHDA-FCSQJVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858056
Record name Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7115-19-7
Record name Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the glycosidic linkage conformation in methyl alpha-laminarabioside?

A1: The research article reveals that the glycosidic linkage conformation in methyl alpha-laminarabioside is similar to its solid-state structure. Specifically, the study found that the phi(H) and psi(H) angles, which describe the orientation around the glycosidic bond, are in the ranges of 39° to 41° and -24° to -36°, respectively []. This conformation is significant because it allows for the formation of an intramolecular hydrogen bond involving the O5' atom, a feature also observed in its crystal structure []. This hydrogen bond likely contributes to the stability of this particular conformation in solution.

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